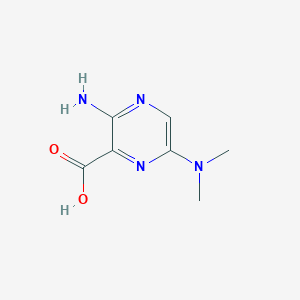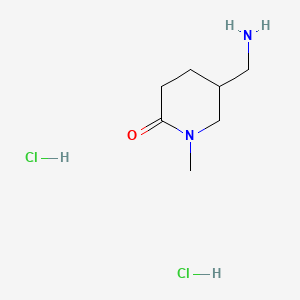![molecular formula C18H18ClN3S B15358749 3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine is a complex organic compound featuring a pyrrolopyridine core with a chlorophenyl sulfanyl group and a piperidinyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , where a suitable boronic acid derivative of the pyrrolopyridine core is coupled with a chlorophenyl sulfanyl piperidinyl halide under palladium-catalyzed conditions. The reaction is usually carried out in a solvent such as toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and high-throughput screening can optimize reaction conditions and improve yield. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be achieved using alkyl halides in the presence of a base.
Addition Reactions: Electrophilic addition reactions can be facilitated by strong acids such as sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: Formation of corresponding sulfonic acids or ketones.
Reduction: Production of reduced derivatives such as alcohols or amines.
Substitution: Generation of substituted pyrrolopyridines.
Addition: Formation of adducts with various electrophiles.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: Biologically, 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine exhibits various activities such as antiviral, anti-inflammatory, and anticancer properties . It can interact with multiple biological targets, making it a valuable compound for drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for the treatment of diseases such as cancer, diabetes, and infectious diseases.
Industry: Industrially, this compound can be used in the development of new materials and chemicals. Its unique properties may contribute to advancements in fields such as materials science and nanotechnology.
Mecanismo De Acción
The mechanism by which 3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine exerts its effects involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents.
Indole derivatives: Other indole-based compounds with varying functional groups and biological activities.
Chlorophenyl sulfanyl compounds: Compounds containing a chlorophenyl sulfanyl group with diverse chemical and biological properties.
Uniqueness: 3-(4-Chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H18ClN3S |
|---|---|
Peso molecular |
343.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfanyl-2-piperidin-4-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C18H18ClN3S/c19-13-3-5-14(6-4-13)23-17-15-2-1-9-21-18(15)22-16(17)12-7-10-20-11-8-12/h1-6,9,12,20H,7-8,10-11H2,(H,21,22) |
Clave InChI |
CRKJAVQWOWRITR-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2=C(C3=C(N2)N=CC=C3)SC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[6-(2,5-dichlorophenyl)pyridin-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B15358684.png)
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![5-(2-Phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B15358706.png)






![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)
